2-(Diethylamino)-1-phenylethanol

描述

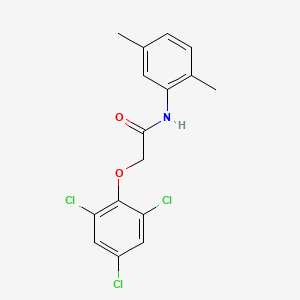

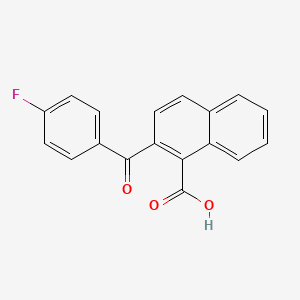

2-(二乙基氨基)-1-苯基乙醇是一种有机化合物,分子式为C12H19NO。它是一种仲胺和醇,其特征在于二乙基氨基连接到苯基乙醇主链上。

准备方法

合成路线和反应条件

2-(二乙基氨基)-1-苯基乙醇可以通过多种方法合成。一种常见的方法是将苯甲醛与二乙胺在还原剂(如硼氢化钠)存在下反应。该反应通常在温和条件下进行,以良好的效率生成所需的产物。

工业生产方法

在工业环境中,2-(二乙基氨基)-1-苯基乙醇的生产通常涉及使用连续流动反应器,以确保质量一致性和高产率。该工艺可能包括原料纯化、反应条件精确控制以及产物与副产物有效分离等步骤。

化学反应分析

反应类型

2-(二乙基氨基)-1-苯基乙醇会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或醛。

还原: 该化合物可以被还原形成相应的胺。

取代: 在适当的条件下,二乙基氨基可以被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 烷基卤化物或酰氯等试剂可用于取代反应。

主要产物

氧化: 形成苯甲醛或苯甲酸。

还原: 形成2-(二乙基氨基)-1-苯基乙胺。

取代: 形成各种取代的苯基乙醇衍生物。

科学研究应用

2-(二乙基氨基)-1-苯基乙醇在科学研究中有着广泛的应用:

化学: 用作合成更复杂分子的结构单元。

生物学: 研究其作为生物化学探针的潜力。

医药: 探索其潜在的治疗特性,包括用作药物合成的中间体。

工业: 用于生产特种化学品和材料。

作用机制

2-(二乙基氨基)-1-苯基乙醇的作用机制涉及它与各种分子靶点的相互作用。二乙基氨基可以参与氢键和静电相互作用,而苯基乙醇主链提供疏水环境。这些相互作用会影响化合物与酶、受体或其他生物分子的结合,从而调节其活性。

相似化合物的比较

类似化合物

2-(二乙基氨基)乙醇: 结构相似,但缺少苯基。

2-(二乙基氨基)乙基甲基丙烯酸酯: 含有甲基丙烯酸酯基团而不是羟基。

二乙胺: 结构更简单,只有二乙基氨基。

独特性

2-(二乙基氨基)-1-苯基乙醇因其二乙基氨基和苯基乙醇主链的结合而具有独特性。这种组合赋予了独特的化学性质,例如在有机溶剂中的溶解度增强和特定的反应模式,使其在各种应用中具有价值。

属性

IUPAC Name |

2-(diethylamino)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVTUNSBFXBFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279010 | |

| Record name | 2-(diethylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4249-64-3 | |

| Record name | NSC23631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(diethylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIETHYLAMINO)-1-PHENYLETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)

![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)